4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is a heterocyclic compound characterized by its unique pyridazinone structure, which includes a bromine atom at the 4-position and a pyrrolidinyl group at the 5-position. Its molecular formula is with a molecular weight of approximately 244.09 g/mol. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
This compound belongs to the class of pyridazinones, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antihypertensive activities. The specific structure of 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone allows it to interact with various biological targets, making it a subject of research in drug development. It can be sourced from synthetic routes involving the modification of existing pyridazinone derivatives or through direct synthesis from simpler precursors.
The synthesis of 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone typically involves several key steps:
For example, a common synthetic route may involve the reaction of a suitable pyridazinone precursor with 1-bromopropane in the presence of a base to yield the desired product .
The molecular structure of 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone can be represented as follows:
The compound features a pyridazinone ring system, which is essential for its biological activity. The presence of both bromine and pyrrolidinyl groups significantly influences its chemical behavior and interaction with biological systems.
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone can undergo various chemical reactions:
The mechanism of action for 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone is primarily linked to its interaction with biological receptors. Research indicates that compounds within this class often act as inhibitors for specific enzymes or receptors, such as phosphodiesterases or adrenergic receptors.
The binding affinity and selectivity are influenced by structural features like the presence of the bromine atom and the pyrrolidinyl group, which can enhance interactions through hydrogen bonding or hydrophobic effects .
The physical and chemical properties of 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone include:
These properties are crucial for determining its behavior in biological systems and during synthesis .
4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone has potential applications in various scientific fields:
Research continues to explore its full potential in these areas, emphasizing its importance as a building block in drug discovery .
The pyridazinone nucleus represents a privileged heterocyclic scaffold in drug discovery due to its versatile pharmacological profile and structural adaptability. This six-membered aromatic ring features two adjacent nitrogen atoms in a 1,2-relationship within its diazine structure, creating unique electronic properties that facilitate diverse biological interactions. Pyridazinone derivatives occur infrequently in nature, with notable examples including the antibiotic pyridazomycin and the antifungal agent cirratiomycin A, both containing partially saturated pyridazine residues [4]. The synthetic accessibility and ease of functionalization of the pyridazinone core have positioned it as a valuable template for developing therapeutic agents targeting multiple disease pathways. Historically, pyridazinone derivatives gained prominence following the introduction of clinically successful molecules such as the antihypertensive agent hydralazine and the antibacterial sulfamethoxypyridazine, which demonstrated the translational potential of this heterocyclic system [4]. The scaffold's significance continues to expand as researchers explore novel derivatives for contemporary therapeutic targets, particularly in oncology, neurology, and metabolic disorders.
The intrinsic electronic asymmetry of the pyridazinone ring creates distinct regions of electron density that influence molecular recognition properties. Position 4 and 5 of the ring often serve as key modification points where strategic introduction of substituents can dramatically alter biological activity. This adaptability has led to pyridazinone derivatives displaying a remarkable range of pharmacological effects, including protein kinase inhibition, antithrombotic activity, and central nervous system modulation [4] [6]. The scaffold's hydrogen bonding capacity, coupled with its ability to engage in π-π stacking interactions, makes it particularly suitable for targeting enzyme active sites and protein-protein interaction interfaces. These features collectively establish pyridazinone as a versatile pharmacophore capable of yielding drug candidates with optimized potency and selectivity profiles.
The 3(2H)-pyridazinone isomer represents a structurally distinct subclass characterized by a carbonyl group at position 3 and a lactam-type nitrogen at position 2. This specific arrangement confers unique hydrogen-bonding capabilities and dipole characteristics that significantly influence molecular recognition and binding interactions. The lactam-imide tautomerism possible in 3(2H)-pyridazinones creates a versatile electronic distribution that can be exploited for binding to complementary biological targets [3]. This tautomeric equilibrium, influenced by substituents and solvent effects, allows these derivatives to function as both hydrogen bond donors and acceptors, enhancing their potential for high-affinity interactions with biological macromolecules.
Brominated 3(2H)-pyridazinones represent a strategically important category within this chemical class due to the versatile reactivity of the carbon-bromine bond. The introduction of bromine at position 4 significantly alters the electronic properties of the ring system, creating an electron-deficient center that facilitates nucleophilic displacement reactions and enables participation in cross-coupling chemistry [3] [4]. This bromine atom serves as a synthetic handle for further structural diversification through transition metal-catalyzed reactions, including Suzuki, Negishi, and Buchwald-Hartwig couplings. The synthetic utility of 4-bromo-5-chloro-3(2H)-pyridazinone (CAS 119729-96-3) exemplifies this approach, as it functions as a key intermediate for constructing more complex pyridazinone derivatives through sequential substitution reactions [7]. This reactivity pattern has established brominated pyridazinones as versatile building blocks for generating diverse chemical libraries in medicinal chemistry programs.
Table 1: Key Physicochemical Properties of 4-Bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
Property | Value | Significance |
---|---|---|
Molecular Formula | C₈H₁₀BrN₃O | Defines elemental composition |
Molecular Weight | 244.09 g/mol | Impacts pharmacokinetic parameters |
Hydrogen Bond Acceptors | 4 (N₃O) | Influences solubility and target binding |
Hydrogen Bond Donors | 1 | Affects membrane permeability |
Rotatable Bonds | 2 | Relates to conformational flexibility |
Topological Polar Surface Area | 41.6 Ų | Predicts cellular permeability characteristics |
Halogen Presence | Bromine atom | Enables further synthetic modification |
Brominated pyridazinone derivatives have demonstrated substantial pharmacological potential across multiple therapeutic areas, with their biological activity often linked to specific substitution patterns. The strategic placement of a bromine atom at the C4 position creates an electron-deficient center that can enhance interactions with electron-rich regions of biological targets. This modification has proven particularly valuable in the development of enzyme inhibitors targeting critical metabolic pathways. For instance, specific pyridazinone derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in glutamatergic neurotransmission and relevant to schizophrenia pathophysiology [2]. The presence of the bromine atom in these inhibitors contributes to optimal positioning within the enzyme's active site, enhancing binding affinity and inhibitory potency.
The pyrrolidinyl substitution at position 5 represents another pharmacologically significant modification that enhances the drug-like properties of pyridazinone derivatives. The pyrrolidine ring introduces a basic nitrogen center capable of forming salt bridges with acidic residues in target proteins, while its saturated heterocyclic nature contributes to conformational restriction and improved metabolic stability. When combined with the C4 bromine, this substitution pattern creates a synergistic effect that enhances target engagement. Structure-activity relationship (SAR) studies of pyridazinone derivatives consistently demonstrate that modifications at position 5 significantly influence biological activity, with the pyrrolidinyl group often providing optimal pharmacokinetic properties and target affinity [2] [4]. This combination of bromine at C4 and pyrrolidinyl at C5 creates a pharmacophore with balanced electronic properties and three-dimensional characteristics suitable for interaction with diverse biological targets.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7